8-Iodo-3,4-dihydro-2H-1-benzopyran
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Overview
Description
8-Iodo-3,4-dihydro-2H-1-benzopyran is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-3,4-dihydro-2H-1-benzopyran typically involves the iodination of 3,4-dihydro-2H-1-benzopyran. One common method is the electrophilic aromatic substitution reaction where iodine is introduced into the benzopyran ring using iodine and an oxidizing agent like nitric acid or hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process .
Chemical Reactions Analysis
Types of Reactions
8-Iodo-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated benzopyran derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzopyrans, while oxidation can produce benzopyranones .
Scientific Research Applications
8-Iodo-3,4-dihydro-2H-1-benzopyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 8-Iodo-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets. The iodine atom enhances its reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: The parent compound without the iodine substitution.
8-Bromo-3,4-dihydro-2H-1-benzopyran: Similar structure with a bromine atom instead of iodine.
8-Chloro-3,4-dihydro-2H-1-benzopyran: Similar structure with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 8-Iodo-3,4-dihydro-2H-1-benzopyran makes it more reactive compared to its bromine and chlorine counterparts.
Properties
Molecular Formula |
C9H9IO |
---|---|
Molecular Weight |
260.07 g/mol |
IUPAC Name |
8-iodo-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C9H9IO/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6H2 |
InChI Key |
AVOXAFFKJFWNHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)I)OC1 |
Origin of Product |
United States |
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